N-Amino-N'-1-octylguanidine
Description
Structure
3D Structure
Properties
CAS No. |
66002-80-0 |
|---|---|
Molecular Formula |
C9H22N4 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
1-amino-2-octylguanidine |
InChI |
InChI=1S/C9H22N4/c1-2-3-4-5-6-7-8-12-9(10)13-11/h2-8,11H2,1H3,(H3,10,12,13) |
InChI Key |
MDHUTKMSNDEISD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C(N)NN |
Canonical SMILES |
CCCCCCCCN=C(N)NN |
Other CAS No. |
66002-80-0 |
Synonyms |
1-AOG N-amino-N'-1-octylguanidine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N Amino N 1 Octylguanidine
Derivatization and Analog Generation of N-Amino-N'-1-octylguanidine
Synthesis of Guanidino-Hydrazone Adducts
Guanidino-hydrazone adducts are synthesized through the condensation reaction between an aminoguanidine (B1677879) derivative and a carbonyl compound, such as an aldehyde or a ketone. This reaction is a common and effective method for forming a diverse range of hydrazone derivatives. nih.gov The general procedure involves refluxing the aminoguanidine, often as a hydrochloride or bicarbonate salt, with the selected aldehyde or ketone in a suitable solvent like methanol. nih.govnih.gov
A specific and relevant example is the reaction between this compound (AOG) and decanal (B1670006), which yields the cytotoxic hydrazone N-decylidenimino-N'-1-octylguanidine (DIOG). escholarship.orgacs.org This synthesis demonstrates the formation of a Schiff base, where the primary amino group of the aminoguanidine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond of the hydrazone.
The versatility of this synthetic route allows for the creation of a wide array of adducts by varying the carbonyl component. This method has been used to prepare series of compounds for biological screening, highlighting its utility in medicinal chemistry. nih.govnih.gov
| Aminoguanidine Reactant | Carbonyl Reactant | Reaction Conditions | Resulting Hydrazone Product |
|---|---|---|---|
| N-aminoguanidine bicarbonate | 3-(Benzyloxy)benzaldehyde | HCl (0.5 M in MeOH), 80 °C | Benzyl (B1604629) aminoguanidine hydrazone derivative nih.gov |
| Aminoguanidine hydrochloride | Salicylaldehyde derivatives | Methanol, reflux, 3 h | Salicylaldehyde-based aminoguanidine hydrazones nih.gov |
| 2-Hydrazine-4,5-dihydro-1H-imidazole iodide | 4-Formylbenzoic acid | Ethanol, reflux, 6 h | AGH-1 (an aminoguanidine hydrazone derivative) scielo.br |
| This compound (AOG) | Decanal | In situ reaction | N-decylidenimino-N'-1-octylguanidine (DIOG) escholarship.orgacs.org |
Exploration of Alkyl Chain and Guanidine (B92328) Modifications
The structure of this compound can be systematically altered at two key positions: the N'-1-octyl alkyl chain and the core guanidine group. These modifications are instrumental in tuning the physicochemical properties of the molecule.
Alkyl Chain Modifications
The length and branching of the alkyl chain attached to the guanidine nitrogen can be readily modified by selecting different primary amines during synthesis. The established route for preparing N-alkylguanidines involves the guanidinylation of a primary amine, such as octylamine (B49996), with a reagent like S-methylisothiourea sulfate (B86663). By substituting octylamine with other primary amines (e.g., hexylamine, dodecylamine, or benzylamine), a library of N'-alkylguanidine analogues can be produced. This approach allows for a systematic investigation of how the alkyl substituent's lipophilicity and steric bulk influence molecular interactions.
Another synthetic strategy for modifying amine substituents is reductive alkylation, which typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. While more commonly applied to simpler amines, related principles can be adapted for the modification of guanidine precursors.
| Starting Amine | Guanidinylating Agent | Resulting N'-Alkylguanidine Product |
|---|---|---|
| Octylamine | S-Methylisothiourea sulfate | 1-Octylguanidine |
| Hexylamine | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N''-hexylguanidine nih.gov |
| Various primary amines | Pyrazole-1-carboxamidine hydrochloride | Various N-substituted guanidines researchgate.net |
Guanidine Modifications
The guanidine functional group itself can be derivatized through alkylation or acylation, typically requiring the use of protecting groups to ensure regioselectivity.
Alkylation: Introducing additional alkyl groups onto the guanidine nitrogen atoms can be achieved using tailor-made precursors. For instance, N,N′-di-Boc-1H-pyrazole-1-carboxamidine can be alkylated under Mitsunobu conditions, and the resulting pre-modified guanidinylating reagent can then transfer the alkylated guanidino group to a primary amine. nih.gov This multi-step strategy allows for the synthesis of terminally (Nω) alkylated guanidines. nih.gov
Acylation: The acylation of the guanidine group is another important modification. This can be accomplished through a different precursor strategy, often starting from a protected S-methylisothiourea. nih.gov Selective N-terminal acylation is a well-established technique in peptide chemistry, and similar principles can be applied to guanidine-containing molecules using acylating agents like 4-methoxyphenyl (B3050149) esters, which offer good reactivity and selectivity. nih.gov
| Modification Type | Precursor/Reagent | Methodology | Resulting Derivative |
|---|---|---|---|
| Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Alkylation via Mitsunobu reaction, followed by guanidinylation nih.gov | Nω-alkylated guanidine |
| Acylation | Acylated derivative of N-Boc-S-methylisothiourea | Guanidinylation with a pre-acylated reagent nih.gov | Nω-acylated guanidine |
| Acylation | 4-Methoxyphenyl esters | Selective acylation of N-terminal amines, applicable to guanidine-containing peptides nih.gov | N-acylated product |
Incorporation into More Complex Molecular Architectures (e.g., Peptidomimetics)
The this compound scaffold serves as a valuable building block for constructing larger, more complex molecules, particularly peptidomimetics. nih.govnih.gov Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability and bioavailability. nih.gov The guanidine group is the defining feature of the natural amino acid arginine, which is frequently involved in crucial biological interactions. nih.gov Consequently, synthetic guanidine derivatives are often incorporated into peptide analogues to replicate or modulate the function of arginine. nih.gov
Non-canonical amino acids, including those with modified side chains or backbones, are fundamental to the design of peptidomimetics. nih.govnih.gov A functionalized aminoguanidine can be incorporated into a peptide sequence, for example, through solid-phase peptide synthesis (SPPS). researchgate.net This process would involve using an appropriately protected aminoguanidine-containing building block that can be sequentially coupled to other amino acids on a solid resin support.
Recent advances in peptide chemistry have demonstrated the use of the guanidine moiety as a versatile chemical "joint." A three-component condensation reaction involving a primary amine (such as the side chain of lysine), formaldehyde (B43269), and guanidine can be used to "stitch" peptide chains together, creating complex macromulticyclic structures with novel topologies. acs.org This highlights the utility of the guanidine group in generating sophisticated molecular architectures that go beyond simple linear sequences.
| Target Architecture | Role of Guanidine Moiety | Synthetic Approach | Example |
|---|---|---|---|
| Peptidomimetics | Mimic of arginine side chain | Incorporation of guanidine-containing non-canonical amino acids nih.govnih.gov | Peptides with enhanced enzymatic stability or altered receptor affinity |
| Arginine Analogues in Peptides | To create modified binding motifs | Guanidinylation of primary amine side chains (e.g., ornithine) during SPPS nih.gov | Selectivity-shifted integrin ligands nih.gov |
| Macromulticyclic Peptides | Structural "joint" for cyclization | Three-component condensation with primary amines (lysine) and formaldehyde acs.org | Stitched peptides with novel topologies acs.org |
Mechanistic Investigations of N Amino N 1 Octylguanidine S Biological Interactions
Elucidation of Molecular and Cellular Interaction Mechanisms
Studies on Membrane Interactions and Permeability
The guanidinium (B1211019) group, a key feature of N-Amino-N'-1-octylguanidine, is known to facilitate the translocation of molecules across cellular membranes. This is attributed to its ability to form strong hydrogen bonds and engage in charge pairing with anionic groups like phosphates and carboxylates present on the cell surface. The positive charge of the guanidinium group is delocalized, which facilitates its interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. This interaction is often a critical step for the cellular uptake of guanidinium-containing molecules.
The presence of an octyl chain in this compound introduces a significant hydrophobic component to the molecule. This lipophilicity can further influence membrane interactions. Long alkyl chains can insert into the lipid bilayer, potentially disrupting the membrane structure or creating transient pores, which may provide an alternative pathway for cellular entry. The interplay between the hydrophilic, charged guanidinium head and the hydrophobic octyl tail suggests that this compound may behave as a surfactant, altering membrane fluidity and permeability. Studies on similar guanidinium-functionalized molecules have shown that the number and spatial arrangement of these groups, along with the nature of the hydrophobic scaffold, are crucial determinants of cellular uptake efficiency. For instance, converting the amines of aminoglycosides to guanidines dramatically enhances their cellular uptake. bioorganic-chemistry.comnih.govnih.gov
Investigation of Intracellular Targets and Pathways
Once inside the cell, the guanidinium moiety can direct the molecule to specific intracellular compartments or targets. For example, some guanidinoalkyl side chains have been shown to target the nucleus. The ability of the guanidinium group to interact with phosphate (B84403) residues makes DNA a potential target for this compound. Docking studies with other guanidine (B92328) derivatives have demonstrated preferential binding within the minor groove of the DNA helix, leading to the potential for anticancer activity. nih.gov
Synergistic Action with Aldehyde Co-reactants in Self-Assembly Processes
The N-amino group of this compound allows for a specific chemical reaction with aldehydes to form hydrazones. This reaction can occur in situ, meaning within a biological environment, leading to the formation of new molecules with potentially enhanced or different biological activities.
Kinetics and Thermodynamics of Hydrazone Formation In Situ
The formation of a hydrazone from an N-aminoguanidine and an aldehyde is a reversible condensation reaction. The kinetics of this reaction are pH-dependent, with optimal rates typically observed under mildly acidic conditions (around pH 4.5), which can be found in certain cellular compartments like endosomes and lysosomes. rsc.org However, the presence of neighboring functional groups within the aldehyde reactant can catalyze the reaction and enhance the rate of hydrazone formation at near-neutral pH. rsc.orgljmu.ac.uk
The thermodynamics of hydrazone formation are governed by the equilibrium between the reactants (this compound and aldehyde) and the product (hydrazone). The stability of the resulting hydrazone bond is crucial for its biological effect. Hydrazone-based bonds are generally stable at neutral pH, such as in the bloodstream, but can be designed to be rapidly hydrolyzed in the acidic environment of lysosomes, allowing for the controlled release of a therapeutic agent. wikipedia.org Computational studies on hydrazone antioxidants have explored the reaction energetics, indicating that the thermodynamic plausibility of their mechanisms can be predicted. scispace.com
Environmental Selectivity in Hydrazone-Mediated Biological Effects
The pH-sensitive nature of the hydrazone linkage provides a mechanism for environmental selectivity. A drug or therapeutic agent could be linked to this compound via a hydrazone bond, remaining inactive in the neutral pH of the blood but becoming activated upon reaching the acidic microenvironment of a tumor or an inflamed tissue. This strategy is utilized in the design of antibody-drug conjugates, where the hydrazone bond releases the drug specifically within the target cancer cells. wikipedia.org
Furthermore, the self-assembly of the hydrazone products can be influenced by the surrounding environment. The interplay of hydrophobic interactions from the octyl chain and potential π-π stacking from aromatic aldehydes could lead to the formation of nanostructures like nanofibers or sheets. The morphology of these self-assembled structures would be dependent on the specific aldehyde co-reactant and the environmental conditions, which could, in turn, influence their biological activity.
Enzymatic Modulation and Inhibition Studies
Guanidine and its derivatives are known to interact with a wide range of enzymes, often acting as inhibitors. The positive charge and hydrogen-bonding capabilities of the guanidinium group allow it to mimic the side chain of arginine, a common amino acid in enzyme active sites. This mimicry can lead to competitive inhibition of enzymes that process arginine or similar substrates.
Aminoguanidine (B1677879), a related compound, is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. nih.gov It has also been shown to inhibit other enzymes, such as diamine oxidase. Given its structural similarity, this compound could potentially inhibit these and other enzymes. The long octyl chain might provide additional hydrophobic interactions within the enzyme's active site or an allosteric site, potentially increasing the potency or selectivity of inhibition.
The hydrazone derivatives formed from this compound and various aldehydes could also exhibit enzymatic inhibitory activity. For example, certain aminoguanidine hydrazone analogues have been shown to be potent inhibitors of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase. nih.gov The specific inhibitory profile would be highly dependent on the structure of the aldehyde used to form the hydrazone.
Below is a table summarizing the potential enzyme targets for guanidine and aminoguanidine derivatives, which may be relevant for this compound.
| Enzyme Class | Potential Target Enzymes | Type of Modulation |
| Oxidoreductases | Nitric Oxide Synthase (NOS), Diamine Oxidase | Inhibition |
| Hydrolases | Acetylcholinesterase, Butyrylcholinesterase | Inhibition |
| Transferases | ||
| Lyases | ||
| Isomerases | ||
| Ligases |
This compound as an Enzyme Modulator
Studies on aminoguanidine suggest that its inhibitory action can proceed through covalent modification of the enzyme or its cofactors. For instance, its inactivation of iNOS may involve multiple pathways, including modification of the heme residue at the active site acs.org. It is proposed that aminoguanidine has a high affinity for amine oxidases, potentially forming a Schiff base with the enzyme's catalytic center nih.gov. It is critical to note, however, that these findings pertain to aminoguanidine, which lacks the hydrophobic octyl tail. This structural difference is significant and means that the specific enzyme modulating activities of aminoguanidine cannot be directly extrapolated to this compound.
Specificity and Reversibility of Enzyme Inhibition
The specificity and reversibility of enzyme inhibition by this compound have not been specifically characterized. Drawing parallels again from aminoguanidine, research has demonstrated a degree of inhibitor specificity. Aminoguanidine is reported to be over 50-fold more effective at inhibiting the enzymatic activity of inducible NOS (iNOS) compared to endothelial or neuronal NOS isoforms, identifying it as a selective iNOS inhibitor nih.gov.
The nature of this inhibition can be complex. Some compounds act as reversible inhibitors, which bind non-covalently and can spontaneously dissociate from the enzyme wikipedia.org. Others are irreversible or mechanism-based inactivators, which form a stable, often covalent, bond with the enzyme, leading to permanent loss of activity acs.orgwikipedia.org. The inactivation of iNOS by aminoguanidine appears to involve covalent modification, suggesting a mechanism-based, irreversible interaction acs.org. In cases of partial reversible inhibition, the enzyme-inhibitor complex remains partially active, a phenomenon characterized by downward-curving Dixon plots and residual enzyme activity at high inhibitor concentrations mdpi.com. Without direct experimental data, the specificity and reversibility of this compound's potential enzyme interactions remain speculative.
Allosteric and Active Site Binding Mechanisms
The binding mechanism for this compound on enzymes is uncharacterized. Enzyme inhibitors can function through two primary mechanisms: binding to the enzyme's active site (orthosteric inhibition) or binding to a remote site (allosteric inhibition) wikipedia.org.
Active Site Binding: This mechanism involves the inhibitor directly competing with the substrate for binding to the active site. The documented mechanism for aminoguanidine's inhibition of iNOS involves interaction with the heme residue within the active site, a clear example of orthosteric inhibition acs.org.
Allosteric Binding: Allosteric modulators bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its catalytic activity wikipedia.orgnih.gov. Ligands that bind to these allosteric sites are often more rigid and aromatic than those that bind to active sites nih.gov. There is currently no evidence in the available literature to suggest that this compound or related simple alkylguanidines function as allosteric enzyme modulators.
Interaction with Ion Channels and Transporters
Ion channels and transporters are crucial membrane proteins that regulate the flow of ions and small molecules across cell membranes, governing a vast array of physiological processes mdpi.comnih.govresearchgate.net. The study of the closely related compound, n-octylguanidine, provides significant insight into how this compound likely interacts with these proteins, particularly voltage-gated sodium channels.
Effects on Sodium Channel Conductance (e.g., in Axonal Membranes)
Extensive research using voltage-clamped, internally perfused squid giant axons has elucidated the effects of n-alkylguanidines on sodium channel conductance nih.gov. Internal application of n-octylguanidine (at concentrations around 0.03 mM) results in a time-dependent block of sodium channels nih.gov.
The proposed mechanism suggests that n-octylguanidine molecules enter and occlude open sodium channels from the intracellular side of the membrane nih.gov. This "plugging" action effectively blocks the flow of sodium ions. Key findings from these studies indicate that the block of the steady-state sodium current is independent of the membrane potential, and the compound does not alter the rising phase of the sodium current nih.gov. In axons where the natural sodium inactivation mechanism is intact, n-octylguanidine produces an apparent facilitation of this inactivation nih.gov. Further studies confirmed these blocking effects and showed that the action of n-octylguanidine on sodium channels is independent of the action of pyrethroid modulators nih.gov.
| Parameter | Observation | Inferred Mechanism | Citation |
|---|---|---|---|
| Sodium Current | Time-dependent block upon internal application. | Molecule enters and occludes the channel pore. | nih.gov |
| Channel State | Blocks open sodium channels. | The drug acts as an open-channel blocker. | nih.gov |
| Voltage Dependence | Block of steady-state current is independent of membrane potential. | Binding and blocking rate constants are voltage-independent. | nih.gov |
| Natural Inactivation | Apparent facilitation of inactivation in intact axons. | The blocking action mimics natural "hinged-lid" inactivation. | nih.gov |
| Interaction with Pyrethroids | Actions are independent; dose-response curve for block is not shifted. | n-Octylguanidine and pyrethroids bind to different sites and do not influence each other's actions. | nih.gov |
Structure-Function Relationships in Ion Channel Modulation
The modulation of ion channels is intrinsically linked to the chemical structure of the modulating agent escholarship.orgnih.gov. Studies on a series of n-alkylguanidines have revealed a clear structure-function relationship in their ability to block sodium channels nih.gov.
A strong correlation exists between the length of the alkyl chain and the blocking potency of the compound. Longer chains, such as the octyl group, are significantly more potent than shorter chain derivatives like n-amylguanidine, while very short chains show no time-dependent block nih.gov. This relationship strongly suggests the presence of a hydrophobic binding site near the inner mouth of the sodium channel, which accommodates the alkyl tail and increases the local concentration of the inhibitor nih.gov.
The guanidinium group is believed to be the actual blocking moiety that occludes the ion conduction pathway. This action is thought to be analogous to the function of arginine residues, which possess a guanidino group and are considered essential components of the molecular mechanism for natural sodium channel inactivation nih.gov. Therefore, the structure of n-octylguanidine is perfectly suited for this function: the hydrophobic octyl tail serves to anchor the molecule near its binding site, while the cationic guanidinium head acts as a plug for the open channel pore.
Proposed Mechanisms for Antimicrobial Activity
While the specific antimicrobial mechanism of this compound has not been detailed, its structure as a cationic amphiphile—possessing a positively charged hydrophilic head and a hydrophobic tail—strongly suggests a mechanism based on the disruption of bacterial cell membranes. This mechanism is common to a wide range of antimicrobial molecules, including antimicrobial peptides and synthetic cationic polymers dyecraftlab.comacs.orgijsra.netnih.govnih.gov.
The proposed mechanism involves a multi-step process:
Electrostatic Attraction: The bacterial cell surface is rich in negatively charged molecules such as phospholipids (B1166683), teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria) acs.orgijsra.net. The positively charged N-amino-guanidinium headgroup of the compound is electrostatically attracted to this negative surface ijsra.netnih.gov.
Hydrophobic Insertion: Following the initial binding, the hydrophobic octyl tail inserts itself into the lipid bilayer of the bacterial membrane dyecraftlab.comnih.gov.
Membrane Disruption: The accumulation of these molecules within the membrane disrupts its integrity, leading to increased permeability, pore formation, and leakage of essential intracellular components like ions and metabolites. This ultimately results in cell death dyecraftlab.comnih.gov.
This membrane-disruptive mechanism is relatively non-specific, which is advantageous as it makes it more difficult for bacteria to develop resistance compared to conventional antibiotics that target specific enzymes or cellular processes ijsra.net. The guanidino group, in particular, has been shown to greatly enhance the action of antimicrobial agents against bacterial cytoplasmic membranes nih.gov.
| Step | Description | Driving Force | Citation |
|---|---|---|---|
| 1. Adsorption | The cationic headgroup binds to the negatively charged bacterial surface. | Electrostatic interactions. | ijsra.netnih.gov |
| 2. Insertion | The hydrophobic octyl tail penetrates the lipid core of the cell membrane. | Hydrophobic effect. | dyecraftlab.comnih.gov |
| 3. Disruption | Membrane integrity is compromised, leading to pore formation and leakage. | Disorganization of the lipid bilayer. | dyecraftlab.comacs.org |
| 4. Cell Death | Loss of membrane potential and leakage of cytoplasmic contents leads to lysis. | Loss of cellular homeostasis. | nih.gov |
Disruption of Microbial Cell Membranes
The disruption of microbial cell membranes is a common mechanism of action for many antimicrobial compounds, particularly those with cationic moieties like the guanidinium group. These positively charged groups can interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to the displacement of divalent cations that stabilize the membrane, ultimately disrupting its integrity and causing leakage of cellular contents.
While this is a well-established principle for many guanidine-containing antiseptics and antibiotics, specific studies detailing this process for this compound are not prominently available. Research on similar molecules, such as polyhexamethylene guanidine (PHMG), has demonstrated that the cationic nature of the guanidine family disrupts bacterial cell membranes through ionic interactions, leading to membrane perforation and leakage of intracellular contents nih.gov. Another example, octenidine, has been shown to insert into the outer and cytoplasmic membranes of Escherichia coli, causing a chaotic rearrangement of lipids and rapid cell envelope disruption nih.gov. However, direct experimental evidence and detailed research findings quantifying the membrane-disrupting effects of this compound are needed to confirm a similar mechanism.
Table 1: Hypothetical Data on Membrane Disruption by Guanidinium Compounds (Note: This table is illustrative and not based on experimental data for this compound)
| Compound | Target Organism | Concentration for 50% Membrane Permeabilization (IC50) | Reference |
|---|---|---|---|
| Polyhexamethylene guanidine | E. coli | Data not available | nih.gov |
| Octenidine | E. hirae | Data not available | nih.gov |
Interference with Bacterial Quorum Sensing Systems
Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for various virulence factors and biofilm formation, making it an attractive target for antimicrobial development. QS inhibitors can disrupt these communication pathways, thereby reducing bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.
There is currently no specific research available that investigates the potential for this compound to interfere with bacterial quorum sensing systems. The study of QS inhibition often focuses on molecules that can block the signaling molecules (autoinducers) or their receptors. While some natural and synthetic compounds have been identified as QS inhibitors, the role of guanidinium-containing compounds in this process is not well-documented for this compound.
Inhibition of Essential Microbial Biosynthetic Pathways
Beyond direct membrane damage, some antimicrobial agents function by inhibiting essential metabolic or biosynthetic pathways within the microbial cell. These pathways can include the synthesis of the cell wall, proteins, nucleic acids, or essential metabolites.
To date, there are no published studies that have investigated or demonstrated the ability of this compound to inhibit any specific microbial biosynthetic pathways. Determining such a mechanism would require extensive enzymatic assays and metabolic studies to identify any potential molecular targets within the bacterial cell. Without such research, any claims about the inhibitory effects of this compound on biosynthetic pathways would be purely speculative.
Preclinical Pharmacological Research on N Amino N 1 Octylguanidine in Research Models
In Vitro Biological Efficacy Studies
No specific in vitro biological efficacy studies for N-Amino-N'-1-octylguanidine were identified. Research on related compounds suggests potential areas of investigation.
Antimicrobial Spectrum and Potency in Model Organisms
There is no available data on the antimicrobial spectrum and potency of this compound. The guanidine (B92328) functional group is present in several compounds with known antimicrobial properties. For example, various N-substituted guanidines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The length of the alkyl chain in related compounds, such as octylguanidine (B1212739), has been shown to influence their biological activity, including the inhibition of ion absorption in plant models. However, without specific studies, the antimicrobial profile of this compound remains unknown.
Dose-Response Characterization in Experimental Systems
No studies characterizing the dose-response relationship of this compound in any experimental system were found.
In Vivo Research Model Investigations (Non-Clinical)
No specific in vivo research on this compound in non-clinical models was identified.
Assessment of Biological Modulation in Animal Models (e.g., bacterial infection models, cellular models)
There are no published studies assessing the biological modulation of this compound in any animal models.
Tissue Distribution and Biotransformation Studies in Research Animals (excluding human pharmacokinetics)
No data regarding the tissue distribution or biotransformation of this compound in research animals is available in the scientific literature.
Efficacy Studies in Defined Preclinical Paradigms (e.g., bacterial load reduction)
While specific in vivo efficacy studies detailing outcomes such as bacterial load reduction for the exact compound this compound are not extensively documented in publicly available research, the broader class of aminoguanidine (B1677879) and alkylguanidine derivatives has demonstrated significant potential in preclinical models. For instance, in a mouse skin abscess model caused by methicillin-resistant Staphylococcus aureus (MRSA), an aminoguanidine-tetralone derivative, compound 2D, was shown to reduce the abscess volume, decrease the bacterial load, and alleviate tissue pathological damage at doses of 5 and 10 mg/kg. mdpi.comnih.gov Similarly, in a mouse pneumonia model induced by Klebsiella pneumoniae, an aminoguanidine-indole derivative, compound 4P, demonstrated in vivo antibacterial efficacy. nih.gov These findings underscore the therapeutic potential of the aminoguanidine scaffold in combating bacterial infections in vivo.
Comparative Biological Activity of this compound and Related Guanidine Derivatives
The biological activity of guanidine derivatives is significantly influenced by their structural characteristics, particularly the nature of the substituents on the guanidine core. The aminoguanidine moiety is recognized as a promising antibacterial pharmacophore. mdpi.comnih.gov Studies on various aminoguanidine derivatives have consistently highlighted their potent in vitro antibacterial activity against a wide spectrum of pathogens, including multidrug-resistant strains. nih.govbrieflands.comnih.gov
The introduction of different chemical moieties to the aminoguanidine scaffold allows for the modulation of antibacterial potency and spectrum. For example, the incorporation of 1,2,4-triazol moieties into aminoguanidine derivatives has resulted in compounds with strong in vitro antibacterial activity against various testing strains. nih.govbohrium.com One such derivative, compound 5f, exhibited a minimum inhibitory concentration (MIC) of 2–8 µg/mL against S. aureus, E. coli, and multidrug-resistant variants. nih.govbohrium.com
Furthermore, the synthesis of hybrid molecules containing both an aminoguanidine and an acylhydrazone moiety has yielded derivatives with significant antimicrobial activities, particularly against Gram-positive bacteria. brieflands.comnih.gov For instance, derivative 3f was identified as a potent agent against Staphylococcus aureus with a MIC value of 4 μg/mL. brieflands.comnih.gov Another compound, 3d , which features a tertiary butyl group, demonstrated a broad spectrum of inhibitory capacity. nih.gov
The antibacterial efficacy of guanidine derivatives is also influenced by the lipophilicity and electronic properties of the substituents. A series of benzyl (B1604629) and phenyl guanidine and aminoguanidine hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activities. mdpi.com Among the guanidine derivatives, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m displayed the highest potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com In the aminoguanidine hydrazone series, the 3-(4-trifluoromethyl)-benzyloxy derivative 10d was most effective against S. aureus (MIC 1 µg/mL). mdpi.com
The following interactive data tables summarize the in vitro antibacterial activity of selected guanidine and aminoguanidine derivatives, illustrating the impact of structural modifications on their potency.
Table 1: In Vitro Antibacterial Activity of Selected Aminoguanidine Derivatives
| Compound | R Group | Test Organism | MIC (µg/mL) |
| 5f | Trifluoromethylphenyl | S. aureus | 2-8 |
| E. coli | 2-8 | ||
| Multidrug-resistant S. aureus | 2-8 | ||
| Multidrug-resistant E. coli | 2-8 | ||
| 3f | Phenyl | S. aureus | 4 |
| 3d | Tertiary butyl | B. subtilis | 4 |
Data sourced from multiple studies on aminoguanidine derivatives. nih.govbrieflands.comnih.govbohrium.com
Table 2: In Vitro Antibacterial Activity of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives
| Compound | R Group | Test Organism | MIC (µg/mL) |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | S. aureus | 0.5 |
| E. coli | 1 | ||
| 10d | 3-(4-trifluoromethyl)-benzyloxy | S. aureus | 1 |
| E. coli | 16 | ||
| 10a | Unsubstituted benzyloxy | S. aureus | 4 |
| E. coli | 4 | ||
| 10j | 4-Chlorobenzyloxy | S. aureus | 4 |
| E. coli | 4 |
Data from a study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. mdpi.com
Structure Activity Relationship Sar Studies of N Amino N 1 Octylguanidine Analogs
Impact of Octyl Chain Modifications on Biological Activity
The n-octyl chain is a significant feature of N-Amino-N'-1-octylguanidine, conferring a degree of lipophilicity that is often critical for interaction with biological membranes and hydrophobic pockets of target proteins. Modifications to this chain can profoundly influence the compound's biological profile.
Key modifications and their expected impact include:
Chain Length: The length of the alkyl chain is a determinant of the hydrophobic character of the molecule. For many biologically active long-chain compounds, a parabolic relationship between chain length and activity is observed. While an increase in length can enhance membrane affinity and hydrophobic interactions, excessive length may lead to poor aqueous solubility or non-specific binding, thereby reducing efficacy. Studies on related long-chain N-acyl-L-alpha-amino-omega-guanidine derivatives have shown that the length of the fatty acid residue is critical for their surfactant and antimicrobial properties.
Branching: Introducing branching into the octyl chain can affect the molecule's conformational flexibility and its ability to fit into specific binding sites. Isomeric variations of the octyl group, such as iso-octyl or secondary octyl chains, would alter the steric profile of the molecule, which could either enhance or diminish its biological activity depending on the topology of the target site.
Introduction of Unsaturation or Cyclic Moieties: Replacing the saturated octyl chain with an octenyl or octynyl chain would introduce rigidity and alter the electronic properties of the hydrophobic tail. Similarly, the incorporation of a cyclohexyl or phenyl ring within or at the terminus of the chain would significantly change the shape and hydrophobicity, potentially leading to different binding modes and potencies.
The following interactive table illustrates the hypothetical effect of octyl chain modifications on biological activity, based on general principles observed in similar long-chain amphiphilic molecules.
| Modification | Expected Change in Lipophilicity | Potential Impact on Biological Activity |
| Shortening the chain (e.g., hexyl) | Decrease | Reduced hydrophobic interactions, potentially lower potency. |
| Lengthening the chain (e.g., decyl) | Increase | Enhanced membrane association, but may increase non-specific toxicity. |
| Introducing branching (e.g., iso-octyl) | Minor change | Altered steric fit, could increase or decrease target-specific binding. |
| Adding a phenyl group | Significant increase | May introduce new binding interactions (e.g., pi-stacking) and alter selectivity. |
Role of Guanidine (B92328) Moiety Substitutions on Mechanistic Interactionsnih.gov
The guanidine group is a strongly basic moiety that is typically protonated at physiological pH, forming a guanidinium (B1211019) ion. This positive charge is often crucial for forming key electrostatic interactions, such as salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a biological target. nih.gov Modifications to this group can modulate basicity, hydrogen bonding capacity, and steric hindrance, thereby fine-tuning the mechanistic interactions.
N-Alkylation/Arylation: Substitution on the nitrogen atoms of the guanidine group can influence its pKa and steric profile. While small alkyl groups might slightly increase basicity, bulky substituents could hinder the approach to the target binding site.
Acylation and Carbamoylation: The introduction of electron-withdrawing acyl or carbamoyl (B1232498) groups directly onto the guanidine nitrogen atoms significantly reduces the basicity of the guanidine moiety. nih.gov This transformation to an acylguanidine or a carbamoylguanidine can be a valuable strategy in drug design to reduce the high basicity of guanidines, which can negatively impact oral bioavailability and cell permeability. nih.gov Despite the reduction in basicity by 4-5 orders of magnitude, these acylguanidine analogs can still retain significant biological activity, demonstrating that a very high pKa is not always a prerequisite for effective interaction. nih.gov
Bioisosteric Replacement: The entire guanidine group can be replaced by other basic or polar groups to probe the importance of its specific geometry and charge distribution. Potential bioisosteres include amidines, triazoles, or other nitrogen-containing heterocycles. The concept of guanidine-acylguanidine bioisosteric exchange has been shown to be a broadly applicable approach to retain pharmacological activity while improving drug-like properties. nih.gov
This interactive table summarizes the effects of key substitutions on the guanidine moiety.
| Substitution Type | Effect on Basicity (pKa) | Consequence for Mechanistic Interactions |
| Small N-Alkyl groups | Slight Increase | Minimal steric hindrance, may slightly enhance electrostatic interactions. |
| N-Acyl group (Acylguanidine) | Significant Decrease | Weaker electrostatic interactions, but may improve pharmacokinetic properties. nih.gov |
| N-Carbamoyl group | Significant Decrease | Similar to acylation, reduces basicity while potentially maintaining key H-bonding. nih.gov |
| Bioisosteric replacement (e.g., Amidine) | Varies | Alters geometry and H-bonding pattern, used to probe specific binding requirements. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could predict the activity of novel analogs and provide insights into the key molecular features driving their efficacy.
A typical QSAR study for this class of compounds would involve the following steps:
Data Set Preparation: A series of this compound analogs with varying substituents on the octyl chain and guanidine moiety would be synthesized and their biological activities determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, electronic descriptors (e.g., partial charges), and connectivity indices.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and conformational descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and generalizability.
For this compound derivatives, key descriptors likely to be important in a QSAR model would include:
Hydrophobic descriptors (e.g., LogP): To quantify the effect of the alkyl chain length and modifications.
Electronic descriptors (e.g., pKa, atomic charges on the guanidine group): To model the electrostatic interaction potential.
Steric descriptors (e.g., molar refractivity, van der Waals volume): To account for the size and shape of the substituents.
The resulting QSAR equation would take a general form such as: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional structure and flexibility of this compound are critical to its ability to adopt a bioactive conformation that complements its biological target. Conformational analysis explores the energetically accessible shapes of the molecule.
Octyl Chain Flexibility: The long alkyl chain is highly flexible due to rotation around its carbon-carbon single bonds. It can adopt a range of conformations from a fully extended, low-energy anti conformation to more compact, higher-energy gauche conformations. The specific conformation adopted upon binding will depend on the shape and nature of the binding pocket. Molecular dynamics simulations of similar long-chain molecules show that they can fold and adapt to hydrophobic environments.
Guanidinium Group Geometry: The protonated guanidinium group is planar due to resonance delocalization of the positive charge across the three nitrogen atoms. This planarity, along with the defined positions of the hydrogen atoms, dictates its hydrogen-bonding capabilities, allowing it to act as a multi-point hydrogen bond donor.
Stereochemical Influences: If chiral centers are introduced into the this compound scaffold, for example, by branching the octyl chain with a stereocenter, it is highly likely that the different enantiomers or diastereomers will exhibit different biological activities. This stereoselectivity would be strong evidence of a specific interaction with a chiral biological target, such as a protein binding site. The spatial arrangement of substituents in a specific stereoisomer could lead to a more favorable binding orientation and, consequently, higher potency.
The study of these conformational and stereochemical aspects is essential for a complete understanding of the SAR and for the rational design of more potent and selective this compound derivatives.
Computational and Theoretical Studies of N Amino N 1 Octylguanidine
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery and molecular biology, providing detailed predictions of how a ligand, such as N-Amino-N'-1-octylguanidine, might interact with a biological receptor. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function that calculates binding affinity. nih.govresearchgate.net This process allows for the screening of large libraries of compounds against a specific protein target to identify potential leads. nih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. nih.govphyschemres.org These simulations provide a deeper understanding of the stability of the binding pose, the flexibility of the complex, and the specific molecular interactions that maintain the association, such as hydrogen bonds and hydrophobic contacts. nih.govphyschemres.org
While specific docking studies for this compound are not extensively documented in the literature, the simpler analogue, octylguanidine (B1212739), has been identified as a ligand in protein crystal structures, indicating the capacity of the octylguanidine scaffold to engage in specific biological interactions. nih.gov Computational studies on this compound would likely involve docking it into the binding sites of various potential protein targets. The results would elucidate key interactions, with the positively charged guanidinium (B1211019) headgroup forming salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) and the hydrophobic octyl chain fitting into nonpolar pockets lined with residues like leucine, isoleucine, and valine. MD simulations would then assess the stability of these predicted interactions. physchemres.orgfrontiersin.org
Table 1: Illustrative Output from a Molecular Docking Simulation This table represents typical data obtained from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Value/Description | Significance |
| Binding Affinity | -8.5 kcal/mol | Predicts the strength of the ligand-receptor interaction; more negative values indicate stronger binding. |
| Hydrogen Bonds | Residues: ASP-125, GLU-180 | Identifies specific polar interactions crucial for binding specificity and stability. |
| Hydrophobic Interactions | Residues: LEU-80, VAL-84, ILE-128 | Highlights the contribution of the nonpolar octyl tail to the binding affinity. |
| Ionic Interactions | Residue: ASP-125 | Shows electrostatic attraction between the protonated guanidinium group and negatively charged amino acids. |
| Predicted Ki (Inhibition Constant) | 1.5 µM | Theoretical estimate of the concentration required to inhibit the protein's function by 50%. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and molecular orbital energies.
For this compound, quantum chemical calculations can map the electron density, revealing the distribution of charge across the molecule. The guanidinium group, with its delocalized positive charge over one carbon and three nitrogen atoms, is a key feature that provides significant stability. acs.org The electrostatic potential surface can be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. The amino and guanidine (B92328) nitrogen atoms are expected to be the primary sites of nucleophilic reactivity. researchgate.netmdpi.com
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The reactivity of this compound is expected to be rich, capable of undergoing reactions like acylation, condensation, and cyclization, similar to related aminoguanidine (B1677879) compounds. researchgate.netmdpi.com
Table 2: Key Molecular Properties from Quantum Chemical Calculations This table summarizes important electronic properties of this compound that can be determined through quantum chemical methods.
| Calculated Property | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital, often localized on the nitrogen atoms. | Indicates the tendency to donate electrons; a higher energy value suggests greater nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; a lower energy value suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Partial Atomic Charges | The calculated charge on each atom in the molecule (e.g., using Mulliken or NBO analysis). | Reveals the most positively and negatively charged sites, predicting sites for nucleophilic or electrophilic attack. |
Prediction of Self-Assembly Properties and Intermolecular Forces
The molecular structure of this compound, featuring a polar, charged guanidinium headgroup and a long, nonpolar octyl tail, classifies it as an amphiphilic molecule. This dual nature strongly suggests a tendency to undergo self-assembly in aqueous environments. Amphiphilic molecules are known to spontaneously organize into larger structures, such as micelles or bilayers, to minimize the unfavorable interactions between their hydrophobic portions and water. researchgate.net
The primary intermolecular forces governing the behavior of this compound are:
Hydrogen Bonding : The N-H groups of the guanidinium and amino moieties can act as hydrogen bond donors, while the nitrogen atoms with lone pairs can act as acceptors. libretexts.org This allows for strong, directional interactions with other molecules, including water and other guanidinium headgroups. libretexts.org
Ion-Dipole Interactions : In aqueous solution, the positively charged guanidinium headgroup will have strong electrostatic interactions with the partial negative charge on the oxygen atom of surrounding water molecules.
London Dispersion Forces : These are weak, temporary forces arising from fluctuations in electron distribution. libretexts.org They are the dominant attractive force between the nonpolar octyl chains. libretexts.org The collective strength of these forces over the length of the alkyl chains provides the thermodynamic driving force for the hydrophobic tails to aggregate and escape the aqueous environment. researchgate.net
Computational studies can predict this self-assembly behavior by simulating a large number of this compound molecules in a solvent box. These simulations can determine critical properties like the critical micelle concentration (CMC) and the size and shape of the resulting aggregates. researchgate.net
Table 3: Intermolecular Forces in this compound This table details the types of intermolecular forces and the corresponding structural features of the molecule.
| Intermolecular Force | Molecular Origin | Role in Self-Assembly |
| Hydrogen Bonding | N-H groups on the guanidinium and amino head. | Promotes interaction between headgroups and with the polar solvent (water). |
| Ion-Dipole Interactions | The delocalized positive charge of the guanidinium head. | Facilitates solvation of the headgroup in polar solvents. |
| London Dispersion Forces | The C-H bonds and overall electron cloud of the octyl tail. | Drives the aggregation of the hydrophobic tails to minimize contact with water. |
Development and Refinement of Force Fields for Guanidinium-Containing Compounds
Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to calculate the forces between atoms and predict their motion. nih.gov The accuracy of an MD simulation is fundamentally limited by the quality of the force field used. nih.gov While general-purpose force fields like AMBER and CHARMM exist, highly accurate simulations often require the development or refinement of parameters for specific, less common functional groups like the one found in this compound. nih.govnih.gov
The development of a force field for a guanidinium-containing compound involves several steps: acs.orgnih.gov
Parameter Assignment : Initial parameters for bond lengths, angles, dihedrals, and atomic charges are often taken from an existing force field, such as AMBER. acs.orgnih.gov
Quantum Mechanics (QM) Calculations : High-level QM calculations are performed on the molecule or its fragments to obtain optimized geometries, vibrational frequencies, and torsion energy profiles. nih.gov
Charge Derivation : Atomic charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). This step is critical for accurately modeling the electrostatic interactions of the charged guanidinium group. acs.org
Parameter Refinement : The initial force field parameters are adjusted to reproduce the QM data. For example, bond and angle force constants are tuned to match vibrational frequencies, and dihedral parameters are fitted to the rotational energy profiles. acs.orgnih.gov
Validation : The new force field is tested by running MD simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization) with available experimental data. nih.govacs.org
This iterative refinement process ensures that the force field can accurately model both the intramolecular (bonded) and intermolecular (non-bonded) interactions, leading to reliable predictions of the dynamic behavior of guanidinium-containing systems. acs.orgnih.gov
Table 4: Process for Force Field Development and Refinement This table outlines the typical workflow for creating a specific force field for a molecule like this compound.
| Step | Method/Source | Purpose |
| 1. Initial Parameterization | Standard force fields (e.g., AMBER, CHARMM). | Provide a starting point for bonded and non-bonded parameters. |
| 2. Quantum Calculations | Ab initio or DFT methods. | Generate reference data for geometry, vibrational frequencies, and torsional energy profiles. nih.gov |
| 3. Charge Fitting | Electrostatic Potential (ESP) fitting. | Derive accurate partial atomic charges to represent the molecule's electrostatic properties. acs.org |
| 4. Parameter Optimization | Iterative fitting procedures. | Adjust bond, angle, and dihedral parameters to match the reference QM data. acs.orgnih.gov |
| 5. Validation | Molecular Dynamics simulations. | Compare simulated bulk properties (e.g., density) against experimental values to test the force field's accuracy. acs.org |
Analytical Research Methodologies for N Amino N 1 Octylguanidine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating N-Amino-N'-1-octylguanidine from complex mixtures, such as biological matrices or reaction products. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, including its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar, non-volatile compounds like this compound. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of guanidino compounds. semanticscholar.org A C18 column is often the stationary phase of choice, providing a nonpolar surface that interacts with the hydrophobic octyl chain of the molecule. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the compound and its potentially less polar metabolites effectively. nih.gov
For compounds like this compound that may lack a strong chromophore, derivatization is a key strategy to enhance detection by UV-Vis or fluorescence detectors. Pre-column derivatization with reagents such as 1-Naphthyl isothiocyanate can be employed to introduce a UV-active or fluorescent tag, significantly improving the limit of detection and quantification. Ion-pairing chromatography, using reagents like hexafluoroacetylacetone, can also be used to improve the retention and separation of highly polar guanidino compounds on reversed-phase columns. semanticscholar.orgresearchgate.net
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Provides hydrophobic interaction for retention of the octyl chain. unimi.it |
| Mobile Phase | Gradient of aqueous buffer (e.g., pH 3 phosphoric acid) and Acetonitrile/Methanol | Allows for the separation of compounds with a range of polarities. |
| Detection | UV-Vis (e.g., 220 nm) or Fluorescence (after derivatization) | Provides sensitivity and selectivity. Derivatization is often needed for compounds lacking a strong chromophore. bohrium.com |
| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale HPLC, balancing analysis time and resolution. |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the high polarity and low volatility of guanidines, direct analysis of this compound by GC is challenging. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov
Common derivatization strategies for compounds with active hydrogens, like the amino and guanidino groups, include silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Another approach involves acylation, for instance, with hexafluoroacetylacetone, to create a more volatile derivative. researchgate.net The choice of derivatizing agent is critical and depends on the specific functional groups present in the parent compound and its metabolites.
Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). researchgate.net Detection is typically achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.net
Spectroscopic Characterization in Research Settings
Spectroscopic methods are indispensable for the structural elucidation and detailed characterization of this compound. Techniques such as NMR, MS, and UV-Vis spectroscopy provide complementary information about the molecule's structure, mass, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. nmims.eduslideshare.net Both ¹H and ¹³C NMR are fundamental for the characterization of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the octyl chain, the N-H protons of the guanidinium (B1211019) and amino groups, and the protons on the carbon adjacent to the nitrogen atoms. The chemical shifts (δ) and coupling constants (J) are key to assigning these signals. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. mdpi.com A characteristic signal for the guanidinium carbon would be expected in the region of 155-160 ppm. The eight distinct carbons of the octyl chain would also be visible, with their chemical shifts depending on their position relative to the nitrogen atom. mdpi.com
2D NMR Techniques: For unambiguous assignment and to determine the connectivity between protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.ukresearchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~0.8-0.9 | -CH₃ of octyl group |
| ¹H | ~1.2-1.6 | -(CH₂)₆- of octyl group |
| ¹H | ~3.1-3.3 | -CH₂- attached to nitrogen |
| ¹H | Variable | N-H protons (guanidinium and amino) |
| ¹³C | ~14 | -CH₃ of octyl group |
| ¹³C | ~22-32 | -(CH₂)₆- of octyl group |
| ¹³C | ~40-45 | -CH₂- attached to nitrogen |
| ¹³C | ~157 | Guanidinium Carbon (C=N) mdpi.com |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemrxiv.org For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, often coupled with a liquid chromatography system (LC-MS). nih.gov
The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence. mdpi.com
Tandem mass spectrometry (MS/MS) is used to further investigate the structure. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragment ions provide valuable structural information. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the amino group, cleavage of the octyl chain, and fragmentation of the guanidinium core. nih.gov
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The guanidinium group itself does not have a strong chromophore in the near-UV region. However, UV-Vis spectroscopy can be used to monitor reactions or interactions if the compound is derivatized with a chromophoric group or if it interacts with another molecule that has a distinct UV-Vis spectrum. bohrium.com The absorbance maximum (λmax) of the derivatized compound is crucial for setting the detection wavelength in HPLC-UV analysis.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of this compound to other molecules, such as proteins or nucleic acids, provided that there is a fluorescent reporter. Guanidine (B92328) itself is not fluorescent, but derivatization with a fluorescent tag can enable such studies. semanticscholar.org Changes in the fluorescence intensity or wavelength of maximum emission upon binding can provide information about the binding affinity and the local environment of the fluorophore.
Derivatization Strategies for Enhanced Detection and Analysis in Biological Matrices (for research purposes)
The analysis of this compound and its metabolites in complex biological matrices presents analytical challenges due to their polarity and potential for low concentrations. Derivatization is a chemical modification process employed to convert the analyte into a product with improved chemical and physical properties for analysis. This strategy is crucial for enhancing detection sensitivity, improving chromatographic separation, and increasing the volatility of the compound for gas chromatography. For this compound, derivatization primarily targets the guanidino and amino functional groups.
A variety of reagents have been developed for the derivatization of guanidino compounds, which can be broadly categorized based on the detection method used.
Derivatization for Spectrophotometric and Fluorometric Detection:
One common approach involves reacting the guanidino group with a reagent to form a chromophoric or fluorophoric product, which can then be detected using UV-Vis or fluorescence detectors. These methods offer high sensitivity and are well-suited for high-performance liquid chromatography (HPLC).
Ninhydrin (B49086): This reagent reacts with the guanidino group to form a fluorescent product, enabling sensitive detection. A post-column derivatization method using ninhydrin has been described for the HPLC analysis of various guanidino compounds. nih.gov This technique avoids issues of precipitation that can occur with other reagents. nih.gov
α-Dicarbonyl Compounds: Reagents like phenanthrenequinone, benzoin (B196080), and pyridoin react with the guanidino group to yield highly fluorescent derivatives. tandfonline.com For instance, pyridoin has been successfully used as a pre-column derivatizing reagent for the isocratic HPLC-UV determination of several guanidino compounds in biological samples. tandfonline.com Similarly, benzoin has been employed for the sensitive quantification of guanidine in environmental samples using LC-MS analysis, demonstrating its utility for complex matrices. nih.govnih.gov Other related reagents like anisoin (B85897) and furoin (B1674284) have also been utilized for the fluorogenic derivatization of guanidino compounds. nih.gov
Table 1: Common Derivatizing Reagents for Guanidino Compounds
| Derivatizing Reagent | Detection Method | Application |
|---|---|---|
| Ninhydrin | Fluorescence | Post-column HPLC analysis of guanidino compounds. nih.gov |
| Benzoin | UV/Fluorescence, MS | Pre-column derivatization for HPLC analysis of guanidino compounds in environmental and biological samples. nih.govnih.gov |
| Pyridoin | UV | Pre-column derivatization for isocratic HPLC analysis of guanidino compounds in serum. tandfonline.com |
| Anisoin | Fluorescence | Pre-chromatographic derivatization for LC analysis of guanidino compounds. nih.gov |
Derivatization for Mass Spectrometric Detection:
For mass spectrometry (MS) based analysis, derivatization can be used to improve ionization efficiency and chromatographic retention of polar guanidino compounds. While MS can often detect the underivatized compound, derivatization can significantly enhance sensitivity and selectivity. The same reagents used for UV and fluorescence detection can often be coupled with MS detection. For example, the benzoin derivatives of guanidino compounds are amenable to LC-MS analysis. nih.govnih.gov
Advanced Techniques for In Situ Monitoring of this compound Reactions
The study of reaction kinetics and mechanisms involving this compound necessitates analytical techniques capable of real-time or in situ monitoring. These advanced methods allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sample quenching and subsequent analysis.
Spectroscopic Techniques:
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is a powerful tool for monitoring reactions in solution in real-time. It provides structural information about the molecules present in the reaction mixture. For instance, ATR-FTIR has been successfully used to observe the complexation of guanidines with carbon dioxide in solution, providing insights into the reaction mechanism. rsc.orgwhiterose.ac.uk This approach could potentially be applied to monitor reactions of this compound, particularly those involving changes in its functional groups. The key advantage is the ability to obtain spectra from a real reaction system, which can reveal the presence of transient intermediates. spectroscopyonline.com
Electrochemical Methods:
Cyclic Voltammetry and Other Electrochemical Techniques: Electrochemical methods can be employed to study the redox properties of this compound and to monitor reactions that involve electron transfer. The electrochemical behavior of N'-hydroxyguanidine derivatives has been studied using cyclic voltammetry to understand their oxidation potentials. nih.gov Such techniques could be adapted to monitor enzymatic or chemical reactions of this compound where the compound or its reaction partners are electroactive. The development of specialized electrodes, such as disposable pencil graphite (B72142) electrodes, offers a convenient and sensitive platform for these analyses. researchgate.net
Table 2: Advanced In Situ Monitoring Techniques
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| ATR-FTIR Spectroscopy | Measures vibrational spectra of molecules in real-time. rsc.orgwhiterose.ac.uk | Monitoring reactions involving changes to the guanidino or amino groups, such as complexation or bond formation/breakage. |
The application of these advanced in situ monitoring techniques can provide a deeper understanding of the reactivity and transformation of this compound in various chemical and biological systems, facilitating research into its mode of action and metabolic fate.
Future Directions and Emerging Research Avenues for N Amino N 1 Octylguanidine
Integration with Bioorthogonal Chemistry and Chemical Biology Tools
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions typically involve two steps: a bioorthogonal reporter is incorporated into a biomolecule, and this reporter then reacts specifically with an externally introduced chemical probe. The reaction between the hydrazine (B178648) group of AOG and an aldehyde, such as decanal (B1670006), to form a hydrazone is a prime example of a bioorthogonal ligation. This specific reaction was famously exploited for the in situ assembly of a drug inside cancer cells.
Future research can expand on this foundation by:
Developing New Reaction Partners: Identifying or designing novel aldehyde and ketone partners for AOG to create hydrazones with different properties, such as varied stability, reactivity, or fluorescent characteristics.
Incorporating AOG into Probes: Using AOG as a chemical handle in more complex molecular probes. These probes could be designed for various chemical biology applications, including target engagement, enrichment of specific proteins, or fluorescence-based imaging.
Exploring Orthogonal Chemistries: Investigating the use of the AOG-aldehyde ligation in concert with other established bioorthogonal reactions, such as copper-free click chemistry or Staudinger ligations, to enable simultaneous, multi-target labeling within the same biological system.
| Reaction Type | Reacting Groups | Key Features |
|---|---|---|
| Hydrazone/Oxime Ligation | Hydrazine/Aminooxy + Aldehyde/Ketone | The reaction class relevant to N-Amino-N'-1-octylguanidine. researchgate.net |
| Staudinger Ligation | Azide + Phosphine | One of the earliest developed bioorthogonal reactions. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | A type of copper-free click chemistry, widely used for in vivo labeling. frontiersin.orgnih.gov |
| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Known for extremely fast reaction rates. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Research Concepts
The combination of AOG and decanal has been shown to have synergistic cytolytic (cell-killing) activity, forming the more cytotoxic hydrazone, N-decylidenimino, N'-1-octylguanidine (DIOG), directly within a biological environment. researchgate.net This concept of in situ drug assembly is a powerful therapeutic strategy. mit.edu
Future therapeutic research could focus on:
Targeted Cytotoxicity: Designing systems where either AOG or its aldehyde partner is selectively delivered to diseased cells (e.g., cancer cells) before introducing the second component, thereby localizing the formation of the cytotoxic product and minimizing off-target effects.
Screening for New Activities: Investigating the biological effects of AOG in combination with a diverse library of aldehydes against various cell lines, including bacteria, fungi, and different types of cancer cells, to uncover new therapeutic applications.
Investigating Guanidinium-Mediated Effects: The guanidinium (B1211019) group is a known pharmacophore that can interact with various biological targets. Research into other guanidine (B92328) derivatives has revealed activities such as inhibiting mitochondrial permeability and modulating heart activity. Studies could explore whether AOG or its derivatives possess intrinsic biological activities or can be designed to target specific cellular machinery, such as ion channels or enzymes. For example, some guanidinium-based carriers are known to target drug delivery to the cell nucleus. h1.co
| Research Concept | Approach | Potential Application |
|---|---|---|
| Localized Cytotoxin Formation | Sequentially deliver AOG and a reactive aldehyde to tumor tissue. | Oncology, targeted cancer therapy. mit.edu |
| Broad-Spectrum Antimicrobials | Screen AOG-aldehyde combinations against various pathogens. | Infectious disease treatment. |
| Targeted Nuclear Delivery | Leverage the guanidinium group to carry therapeutic payloads (e.g., DNA-interacting drugs) to the nucleus. h1.co | Gene therapy, specific forms of chemotherapy. |
Development of Advanced Materials Incorporating this compound Motifs
The guanidine group is a versatile functional motif that has been incorporated into various advanced materials. For example, guanidine-based polymers have been synthesized for use as antimicrobial agents and as components of covalent adaptable networks (CANs). digitellinc.comacs.org The reactive hydrazine handle and the functional guanidinium group of AOG make it an attractive building block for new materials.
Emerging avenues in this area include:
Antimicrobial Surfaces: Covalently attaching AOG to surfaces (e.g., medical devices, food packaging) to leverage the known antimicrobial properties of guanidine polymers. acs.orgresearchgate.net The AOG-modified surface could potentially disrupt bacterial membranes. acs.org
Responsive Hydrogels: Using the bioorthogonal AOG-aldehyde reaction to cross-link polymers into hydrogels. mdpi.com Such materials could be designed to degrade or release encapsulated drugs in response to specific aldehydes present in a particular biological environment.
Biosensors: Immobilizing AOG on a sensor chip to capture aldehyde-containing biomolecules. The specific and covalent nature of the hydrazone bond could provide a robust signal for detecting biomarkers of disease.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical research. ucsb.edu These computational tools can analyze vast datasets to predict molecular properties, identify new drug candidates, and even propose novel chemical reactions.
For AOG, ML and AI could be applied to:
Discover New Bioorthogonal Reactions: Train ML models on large datasets of chemical reactions to predict novel, highly efficient, and selective aldehyde/ketone partners for AOG. researchgate.netmit.eduarxiv.org Computational workflows can screen millions of potential reactions to identify candidates with optimal kinetic and thermodynamic properties for bioorthogonal applications. researchgate.netmit.edu
Design Novel Guanidine Derivatives: Use generative models to design new AOG analogs with enhanced properties, such as improved cell permeability, lower toxicity, or higher reactivity.
Predict Biological Targets: Employ AI algorithms to screen the structure of AOG and its derivatives against databases of protein structures to predict potential biological targets and guide experimental validation.
| Application Area | Machine Learning Technique | Objective |
|---|---|---|
| Reaction Discovery | Graph Neural Networks (GNNs), Active Learning | Screen virtual chemical spaces to identify new reactants for AOG with high bioorthogonal potential. researchgate.netmit.edu |
| De Novo Drug Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generate novel molecular structures based on the AOG scaffold with optimized therapeutic properties. ucsb.edu |
| Target Identification | Deep Learning, Structure-Based Models | Predict binding affinity of AOG derivatives to known protein targets to identify new therapeutic indications. ucsb.edu |
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted potential of this compound cannot be fully realized within a single scientific discipline. Its future development hinges on collaboration between experts from various fields. Chemical biology, by its nature, is an interdisciplinary field that combines chemistry, biology, and computational sciences to understand biological processes at a molecular level. frontiersin.org
Key collaborative opportunities include:
Synthetic Chemists and Chemical Biologists: Chemists can synthesize novel AOG derivatives and aldehyde partners, which chemical biologists can then test and validate in cellular and animal models.
Materials Scientists and Pharmacologists: Materials scientists can develop new AOG-based polymers and hydrogels, while pharmacologists can evaluate their biocompatibility, drug-release kinetics, and therapeutic efficacy.
Computational Scientists and Experimental Biologists: Computational chemists can use AI to predict new reactions and biological targets, providing high-priority candidates for experimental biologists to test in the lab, creating a feedback loop that accelerates discovery. frontiersin.org
By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound, transforming it from a niche chemical reagent into a versatile platform for new discoveries in medicine and materials science.
Q & A
Q. What are the established synthetic routes for N-Amino-N'-1-octylguanidine, and what key reaction conditions influence yield and purity?
Methodological Answer: N-Amino-N'-alkylguanidines are typically synthesized via nitroguanidine intermediates. A validated approach involves reacting N-amino-N'-nitroguanidine with alkylating agents under controlled conditions. For example, catalytic transfer hydrogenation using palladium catalysts can reduce nitroguanidines to guanidines with high yields (e.g., 70–100% for alkyl derivatives) . Key parameters include solvent selection (e.g., ethanol or THF), reaction temperature (25–60°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures product purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what structural features do they elucidate?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify alkyl chain integration, guanidine proton environments, and substituent positioning. For example, NH and NH groups resonate at δ 6.5–8.0 ppm .
- LC-MS/HPLC : Confirms molecular weight (e.g., [M+H] peaks) and purity (>98% via reverse-phase HPLC) .
- FT-IR : Detects N-H stretching (3200–3400 cm) and C=N vibrations (1650–1700 cm) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
Q. How do solubility and stability profiles of this compound impact experimental design?
Methodological Answer:
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity).
- Stability : Store at –20°C under inert gas (N/Ar) to prevent oxidation. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers develop robust QSAR models for this compound derivatives targeting xanthine oxidase activity?
Methodological Answer:
- Descriptor Selection : Use steric (molar refractivity), electronic (Hammett σ constants), and geometric (substituent dihedral angles) parameters. Nitro-group interactions at 4.5–5.5 Å distances are critical for electron-acceptor activity .
- Model Validation : Split datasets into nitro (Group A) and non-nitro (Group B) derivatives. Validate via leave-one-out cross-validation (Q > 0.5) and external test sets .
Q. What experimental and computational approaches analyze the impact of alkyl chain length on bioactivity?
Methodological Answer:
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for guanidine derivatives?
Methodological Answer:
Q. What role do molecular docking simulations play in elucidating binding mechanisms with xanthine oxidase?
Methodological Answer:
Q. How are catalytic transfer hydrogenation conditions optimized for N-alkylguanidine synthesis?
Methodological Answer:
Q. How do researchers differentiate electronic vs. steric effects in enzyme inhibition assays?
Methodological Answer:
- Electronic Effects : Synthesize derivatives with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups. Measure Hammett σ values and correlate with IC.
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) and analyze activity loss via molecular dynamics (e.g., RMSD > 2.0 Å indicates steric clashes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
